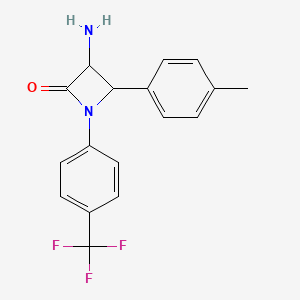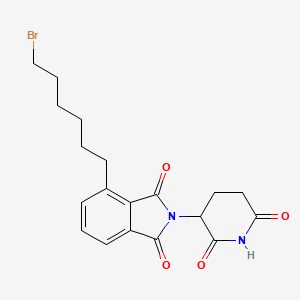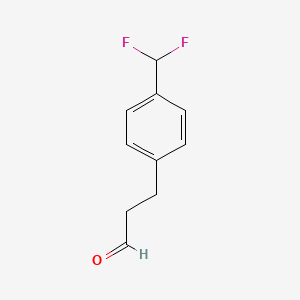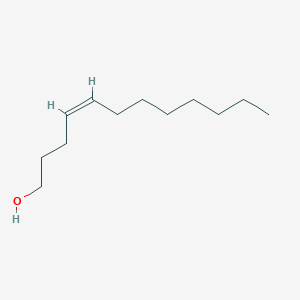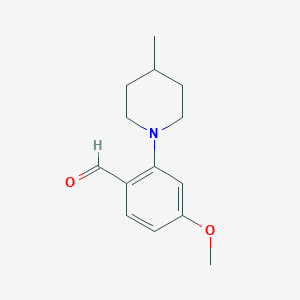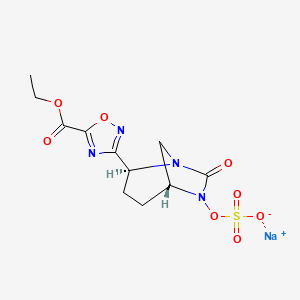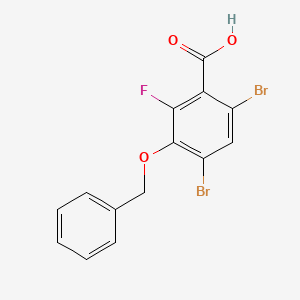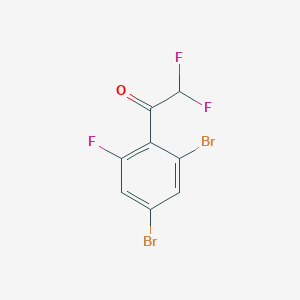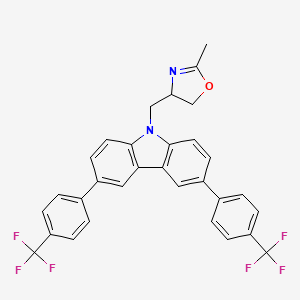
(2,3-Bis(methylthio)phenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Bis(methylthio)phenyl)propanenitrile is an organic compound characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(methylthio)phenyl)propanenitrile typically involves the introduction of methylthio groups to a phenyl ring followed by the attachment of a propanenitrile group. One common method involves the reaction of 2,3-dimethylthiophenol with a suitable nitrile precursor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Bis(methylthio)phenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3-Bis(methylthio)phenyl)propanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,3-Bis(methylthio)phenyl)propanenitrile involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in nucleophilic or electrophilic reactions, while the nitrile group can form hydrogen bonds or undergo reduction to amines. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3-Dimethylthio)phenylpropanenitrile: Similar structure but with different substitution patterns.
(2,3-Bis(ethylthio)phenyl)propanenitrile: Similar structure with ethylthio groups instead of methylthio groups.
(2,3-Bis(methylthio)phenyl)butanenitrile: Similar structure with a butanenitrile group instead of propanenitrile.
Uniqueness
(2,3-Bis(methylthio)phenyl)propanenitrile is unique due to its specific substitution pattern and the presence of both methylthio and nitrile groups
Eigenschaften
Molekularformel |
C11H13NS2 |
|---|---|
Molekulargewicht |
223.4 g/mol |
IUPAC-Name |
3-[2,3-bis(methylsulfanyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H13NS2/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3,5,7H,4,6H2,1-2H3 |
InChI-Schlüssel |
WKCBHSGGPPXLJW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1SC)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


